molecular formula C7H10N2O2 B159808 Methyl 2-cyanopyrrolidine-1-carboxylate CAS No. 130147-41-0

Methyl 2-cyanopyrrolidine-1-carboxylate

Cat. No. B159808
M. Wt: 154.17 g/mol
InChI Key: XBDFKCSCGXJCGD-UHFFFAOYSA-N
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Description

“Methyl 2-cyanopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Molecular Structure Analysis

The molecular structure of “Methyl 2-cyanopyrrolidine-1-carboxylate” can be represented by the InChI code: 1S/C7H10N2O2/c1-11-7(10)6-2-3-9(4-6)5-8/h6H,2-4H2,1H3 .

Scientific Research Applications

1. Catalysts for Asymmetric Michael Additions

Methyl 2-cyanopyrrolidine-1-carboxylate derivatives have been explored for their use in catalyzing asymmetric Michael additions. For instance, densely substituted L-Proline esters, which can be derived from similar compounds, are known to be effective catalysts in asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla, Retamosa, & Cossío, 2015).

2. Synthesis of Chiral Auxiliary Compounds

Compounds closely related to methyl 2-cyanopyrrolidine-1-carboxylate have been used in the synthesis of chiral auxiliary compounds. For example, the reaction of 2-methyl-2-((1-phenylethyl)amino)propanenitrile with γ-halocarbonyl compounds has been studied for the production of 2-cyanopyrrolidines, which can be obtained as single enantiomers in many cases (Grygorenko et al., 2007).

3. Production of Pyrrole Derivatives

Pyrrole derivatives are another important application area. For instance, methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a structurally related compound, has been used in the production of methoxy- and cyano- derivatives of pyrrole (Bullock, Carter, Gregory, & Shields, 1972).

4. Insect Pheromone Research

Methyl 2-cyanopyrrolidine-1-carboxylate and its derivatives have also found applications in the study of insect pheromones. For example, methyl 4-methylpyrrole-2-carboxylate, which shares a similar pyrrolidine backbone, has been identified as a trail pheromone in leaf-cutting ants (Riley, Silverstein, Carroll, & Carroll, 1974).

5. Ligand in Copper-Catalyzed N-Arylation

Compounds like (S)-N-methylpyrrolidine-2-carboxylate, derived from natural L-proline, have been used as efficient ligands in copper-catalyzed N-arylation of amides, demonstrating their utility in organic synthesis (Wang, Liu, Wang, Ma, & Zhang, 2010).

6. Neuroprotective Agents

Derivatives of methyl 2-cyanopyrrolidine-1-carboxylate have also been explored for their potential as neuroprotective agents. Compounds like Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC) demonstrate potential in protecting neurons against excitotoxic degeneration (Battaglia et al., 1998).

Safety And Hazards

“Methyl 2-cyanopyrrolidine-1-carboxylate” should be handled with care. It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the substance in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

Pyrrolidine derivatives, such as “Methyl 2-cyanopyrrolidine-1-carboxylate”, have a promising future in drug discovery due to their versatile scaffold and diverse biological activities . They can be used to design new compounds with different biological profiles, contributing to the treatment of various human diseases .

properties

IUPAC Name

methyl 2-cyanopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7(10)9-4-2-3-6(9)5-8/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDFKCSCGXJCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyanopyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
若木貴行 - 2019 - repository.dl.itc.u-tokyo.ac.jp
博士論文 Page 1 博士論文 不活性な炭素―水素結合の官能基化反応の開発 若木 貴行 Page 2 2 Contents 略語表 3 §1. 序論 6 §2. パラジウム/ピコリン酸アミド触媒を用いたアルデヒドの CH …
Number of citations: 3 repository.dl.itc.u-tokyo.ac.jp

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